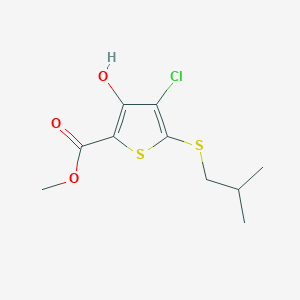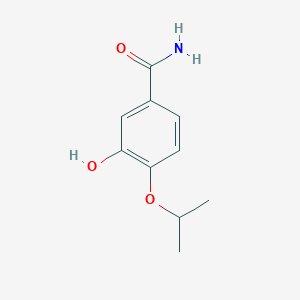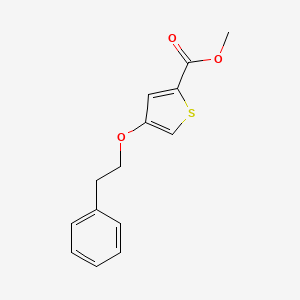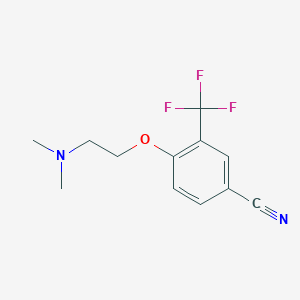
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a chloro, hydroxy, and isobutylthio substituent on the thiophene ring, making it a valuable molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent introduction of the isobutylthio group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process is designed to be scalable for large-scale production while maintaining consistency in the product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxy group can form hydrogen bonds with active sites, while the isobutylthio group can enhance lipophilicity, facilitating membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
- Methyl 4-chloro-5-(isobutylthio)thiophene-2-carboxylate
- Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate stands out due to the combination of its substituents, which confer unique chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the thiophene ring allows for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H13ClO3S2 |
|---|---|
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
methyl 4-chloro-3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3S2/c1-5(2)4-15-10-6(11)7(12)8(16-10)9(13)14-3/h5,12H,4H2,1-3H3 |
InChI-Schlüssel |
UCIRQGJPTWOVMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=C(C(=C(S1)C(=O)OC)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B15090946.png)



methanone](/img/structure/B15090965.png)
![1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
![(3S)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B15090969.png)



